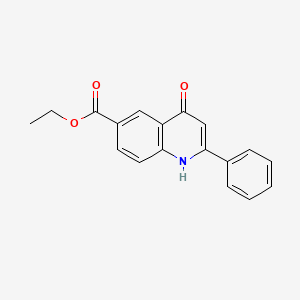

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester

Overview

Description

MMV006457 is a compound identified through the Medicines for Malaria Venture’s Malaria Box, which contains a collection of compounds with potential antimalarial activity. This compound has shown promising results in inhibiting the growth of malaria parasites and is being studied for its potential use in malaria treatment and prevention .

Mechanism of Action

Target of Action

Ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate belongs to the quinolone class of compounds . Quinolones are known to have a wide range of targets due to their versatile scaffold. They have been found to be effective against various diseases, including cancer, bacterial infections, viral diseases, cystic fibrosis, and heart conditions . .

Mode of Action

Quinolones are generally known to interact with their targets through various mechanisms, such as inhibiting enzymes, disrupting dna synthesis, or blocking protein synthesis .

Biochemical Pathways

Quinolones affect various biochemical pathways. For instance, some quinolones act as signaling molecules controlling the population density of Pseudomonas spp., a mechanism known as quorum sensing . .

Result of Action

Quinolones are generally known for their vast therapeutic potential, including anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory effects .

Preparation Methods

The preparation of MMV006457 involves several synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions, including the formation of key intermediates and subsequent coupling reactions. The specific details of the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product . Industrial production methods for MMV006457 would likely involve scaling up these synthetic routes to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

MMV006457 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in MMV006457.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

MMV006457 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the growth of malaria parasites, making it a potential candidate for the development of new antimalarial drugs. Additionally, MMV006457 has been studied for its activity against other parasitic diseases, such as Babesia and Theileria . The compound’s ability to target specific stages of the parasite’s life cycle makes it a valuable tool for understanding parasite biology and developing new therapeutic strategies .

Comparison with Similar Compounds

MMV006457 can be compared with other similar compounds identified in the Malaria Box. Some of these compounds include MMV020490, MMV020275, and MMV666093 . While these compounds share similar antimalarial activity, MMV006457 is unique in its specific mechanism of action and its ability to target multiple stages of the parasite’s life cycle. This makes MMV006457 a valuable compound for further research and development in the field of malaria treatment.

Biological Activity

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-, ethyl ester is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities, while also summarizing case studies and research findings.

- Molecular Formula : CHN\O

- Molecular Weight : 241.27 g/mol

- CAS Number : 79607-24-2

Antibacterial Activity

Research has demonstrated that derivatives of quinolinecarboxylic acids exhibit significant antibacterial properties. For instance, a study evaluated various quinoline derivatives for their in vitro antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be notably low for several compounds, indicating strong antibacterial potential.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4.1 | Staphylococcus aureus |

| Compound B | 3.1 | E. coli |

| Compound C | 2.4 | Klebsiella pneumoniae |

These findings suggest that 6-quinolinecarboxylic acid derivatives could be developed as effective antibacterial agents .

Antifungal Activity

The antifungal activity of this compound has been less extensively studied but is still noteworthy. In vitro tests have shown that certain derivatives possess moderate antifungal effects against strains such as Candida albicans and Aspergillus niger. However, the activity is generally weaker compared to their antibacterial properties .

Anticancer Activity

Recent studies have explored the anticancer potential of quinoline derivatives. One notable study investigated the effects of a related compound on human cancer cell lines, revealing significant cytotoxic effects with IC values in the micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Case Studies

-

Study on Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of various quinoline derivatives.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The study found that several compounds exhibited potent antimicrobial activity with low MIC values against both Gram-positive and Gram-negative bacteria .

-

Anticancer Research

- Objective : To assess the cytotoxic effects of quinoline derivatives on cancer cell lines.

- Methodology : Cell viability assays were conducted on breast and prostate cancer cell lines.

- Results : The tested compounds showed significant inhibition of cell proliferation, suggesting their potential as anticancer agents .

Properties

IUPAC Name |

ethyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-18(21)13-8-9-15-14(10-13)17(20)11-16(19-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUKTDNBGKTMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369507 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90033-86-6 | |

| Record name | GNF-Pf-4475 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.